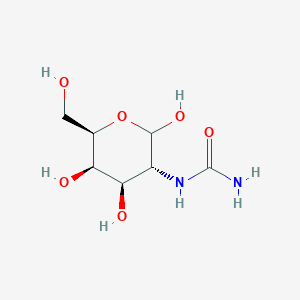

2-(carbamoylamino)-2-deoxy-D-galactopyranose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbamoylamino compounds are generally derived from carbamic acid and involve the addition of a carbamoyl moiety to another molecule . They are involved in a variety of biological and chemical processes .

Synthesis Analysis

The synthesis of carbamoylamino compounds often involves the reaction of isocyanic acid with proteins, peptides, or amino acids, resulting in a post-translational modification known as carbamoylation .Chemical Reactions Analysis

Carbamoylamino compounds can undergo a variety of chemical reactions. For example, they can participate in carbamoylation, a non-enzymatic reaction during which a carbamoyl moiety is added to proteins, peptides, or amino acids .科学研究应用

Biocatalysis and Enzymatic Kinetic Resolution

“2-(Carbamoylamino)-2-deoxy-D-galactopyranose” is a substrate for N-carbamoylases, specifically d-carbamoylase (E.C. 3.5.1.77) and l-carbamoylase (E.C. 3.5.1.87). These enzymes hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, yielding enantiomerically pure amino acids, ammonia, and CO₂. The strict enantiospecificity of these carbamoylases makes them ideal for kinetic resolution processes, allowing the production of optically pure D- or L-amino acids .

Biofuels and Plastics

Synthetic nicotinamide biomimetics (NCBs), including compounds like “2-(carbamoylamino)-2-deoxy-D-galactopyranose,” serve as alternatives to natural cofactors. These NCBs can potentially scale up biocatalytic reactions for bulk chemical production, such as biofuels and plastics. Their relatively low cost and ease of manufacture make them attractive candidates for sustainable processes .

Pharmacological Applications

While research on this compound is limited, its derivatives may exhibit interesting pharmacological activities. For instance, indole derivatives (which share some structural features with our compound) have diverse biological effects. Further exploration could reveal potential therapeutic applications .

安全和危害

未来方向

The future directions of research into carbamoylamino compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthesis methods, the discovery of new biological effects, and the application of these compounds in the treatment of various diseases .

属性

IUPAC Name |

[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O6/c8-7(14)9-3-5(12)4(11)2(1-10)15-6(3)13/h2-6,10-13H,1H2,(H3,8,9,14)/t2-,3-,4+,5-,6?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWKHUVWCUFCFS-GASJEMHNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NC(=O)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NC(=O)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(carbamoylamino)-2-deoxy-D-galactopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)

![4-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-3-isoxazolyl)phenyl methyl ether](/img/structure/B2911944.png)

![3-(4-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2911945.png)

![Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine](/img/structure/B2911946.png)

![3,4,5,6-tetrachloro-N-(2-methoxyethyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2911947.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2911949.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2911955.png)

![N-(2,2-di(furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2911961.png)

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine](/img/structure/B2911962.png)